tert-Butyl 4-iodobenzyl(isobutyl)carbamate
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Overview
Description
tert-Butyl 4-iodobenzyl(isobutyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodinated benzyl group, and an isobutyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodobenzyl(isobutyl)carbamate typically involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with isobutylamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-iodobenzyl(isobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in aqueous medium.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Hydrolysis: Formation of 4-iodobenzylamine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 4-iodobenzyl(isobutyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodobenzyl(isobutyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodinated benzyl group may also participate in halogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-iodophenylcarbamate: Similar structure but lacks the isobutyl group.
tert-Butyl 4-iodobenzylcarbamate: Similar structure but lacks the isobutyl group.
tert-Butyl 4-iodobenzyl(isopropyl)carbamate: Similar structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
tert-Butyl 4-iodobenzyl(isobutyl)carbamate is unique due to the presence of both the iodinated benzyl group and the isobutyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO2/c1-12(2)10-18(15(19)20-16(3,4)5)11-13-6-8-14(17)9-7-13/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPMTYDLITVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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